molecular formula C7H11Cl3N4O3 B2430100 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride CAS No. 2305253-70-5

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride

Cat. No.: B2430100
CAS No.: 2305253-70-5
M. Wt: 305.54
InChI Key: ONINHTMMBWDJOX-UHFFFAOYSA-N
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Description

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and chloro groups, and a propanoic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide.

    Chlorination: The synthesized pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the desired position.

    Amino Group Introduction: The amino groups are introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Ammonia, amines, thiols, in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
  • 2-Amino-3-(2-amino-4-chloro-6-hydroxypyrimidin-5-yl)propanoic acid

Uniqueness

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-amino-3-(2-amino-4-chloro-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O3.2ClH/c8-4-2(1-3(9)6(14)15)5(13)12-7(10)11-4;;/h3H,1,9H2,(H,14,15)(H3,10,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINHTMMBWDJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(NC1=O)N)Cl)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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